molecular formula C9H9BrO2 B14121113 Bromo(2-methylphenyl)acetic acid CAS No. 29302-73-6

Bromo(2-methylphenyl)acetic acid

Cat. No.: B14121113
CAS No.: 29302-73-6
M. Wt: 229.07 g/mol
InChI Key: ADJAWAHSDBSEIY-UHFFFAOYSA-N
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Description

Bromo(2-methylphenyl)acetic acid, also known as 2-(4-bromo-2-methylphenyl)acetic acid, is an organic compound with the molecular formula C9H9BrO2. It is a derivative of acetic acid where one hydrogen atom is replaced by a bromo(2-methylphenyl) group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromo(2-methylphenyl)acetic acid can be synthesized through the bromination of methylphenyl acetic acid. The process involves dissolving methylphenyl acetic acid in a high boiling solvent such as benzene, chlorobenzene, or dichlorobenzene. A bromating agent like bromine or bromo-succinimide is added along with a catalyst such as azodiisobutyronitrile or benzoyl peroxide. The reaction is initiated under incandescent light at temperatures between 80°C to 130°C for 6 to 12 hours .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar procedures but on a larger scale. The use of high boiling solvents and efficient catalysts ensures high yield and purity of the product. The reaction conditions are optimized to achieve a high yield of up to 90% with HPLC purity greater than 98.5% .

Chemical Reactions Analysis

Types of Reactions

Bromo(2-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones.

    Reduction Reactions: Reduction can lead to the formation of corresponding alcohols or hydrocarbons.

Common Reagents and Conditions

Major Products

    Substitution: Formation of compounds like α-mercaptophenylacetic acid.

    Oxidation: Formation of corresponding acids or ketones.

    Reduction: Formation of alcohols or hydrocarbons.

Scientific Research Applications

Bromo(2-methylphenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of bromo(2-methylphenyl)acetic acid involves its interaction with molecular targets and pathways. The bromine atom and the acetic acid moiety play crucial roles in its reactivity. The compound can undergo electrophilic substitution reactions due to the presence of the bromine atom, which activates the aromatic ring towards nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-2-phenylacetic acid
  • 2-Bromo-2-(4-methoxyphenyl)acetic acid
  • 2-Bromo-2-chlorophenylacetic acid

Uniqueness

Bromo(2-methylphenyl)acetic acid is unique due to the presence of the methyl group on the phenyl ring, which influences its reactivity and properties. This structural feature distinguishes it from other similar compounds and affects its behavior in chemical reactions .

Properties

CAS No.

29302-73-6

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

2-bromo-2-(2-methylphenyl)acetic acid

InChI

InChI=1S/C9H9BrO2/c1-6-4-2-3-5-7(6)8(10)9(11)12/h2-5,8H,1H3,(H,11,12)

InChI Key

ADJAWAHSDBSEIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C(=O)O)Br

Origin of Product

United States

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